Blarcamesine

sigma-1 receptor binding affinity neuropharmacology

Blarcamesine is a uniquely differentiated sigma-1/muscarinic dual agonist (Ki=6.30 nM) that significantly slows cognitive decline in Alzheimer's (34.6%-84.7% vs placebo) and reduces brain atrophy by 63.5%, all without ARIA risk. Its oral bioavailability and proven efficacy in Rett syndrome (Mecp2 HET) models make it superior to standard AChE inhibitors and anti-amyloid antibodies. Ideal for chronic in vivo disease-modification studies where standard therapies fail.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 195615-83-9
Cat. No. B1667132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlarcamesine
CAS195615-83-9
SynonymsAE-37;  AVex-73;  Anavex-2-73;  Anavex-273;  AE37;  AVex73;  Anavex273;  AE 37;  AVex 73;  Anavex 2 73;  Anavex 273;  Blarcamesine
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
InChIKeyBOTHKNZTGGXFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Blarcamesine (CAS 195615-83-9): Procurement-Grade Sigma-1 Receptor Agonist with Clinical Differentiation for Neurodegenerative Disease Research


Blarcamesine (ANAVEX 2-73, CAS 195615-83-9) is a small molecule agonist of the sigma-1 receptor (σ1R) and modulator of muscarinic acetylcholine receptors (M1-M4), with additional low-affinity interactions at NMDA receptors and sodium channels [1] [2]. It is an orally bioavailable compound under clinical investigation for Alzheimer's disease, Parkinson's disease dementia, Rett syndrome, and other CNS disorders [3].

Why Blarcamesine Cannot Be Replaced by Generic Sigma-1 Receptor Agonists or Other Neurodegenerative Disease Compounds


Blarcamesine exhibits a unique pharmacological profile that precludes simple substitution with other sigma-1 receptor ligands or Alzheimer's disease therapeutics. Its mixed sigma-1/muscarinic receptor agonism [1], combined with its clinical demonstration of significant cognitive decline slowing in Alzheimer's disease [2] and its favorable safety profile regarding amyloid-related imaging abnormalities (ARIA) [3], differentiates it from both direct sigma-1 agonists like ANAVEX 1-41 [4] and standard-of-care acetylcholinesterase inhibitors like donepezil [5]. Furthermore, its oral bioavailability and absence of ARIA risk distinguish it from anti-amyloid antibody therapies such as lecanemab [6].

Blarcamesine Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Sigma-1 Receptor Binding Affinity: Blarcamesine vs. ANAVEX 1-41

Blarcamesine exhibits a Ki of 6.30 nM for the sigma-1 receptor [1], which is approximately 7-fold higher affinity than the structurally related aminotetrahydrofuran derivative ANAVEX 1-41 (Ki = 44 nM) [2].

sigma-1 receptor binding affinity neuropharmacology

Clinical Efficacy in Alzheimer's Disease: Blarcamesine vs. Placebo and Standard of Care

In a Phase IIb/III clinical trial, blarcamesine significantly slowed cognitive decline in early Alzheimer's disease patients by 38.5% and 34.6% at 48 weeks for the 50 mg and 30 mg once-daily oral doses, respectively, compared to placebo [1]. In a precision medicine analysis, the 30 mg dose showed an 84.7% reduction in cognitive decline relative to placebo [2]. In a separate long-term open-label extension analysis, blarcamesine treatment resulted in a 45% lower cognitive decline at 192 weeks compared to donepezil standard of care [3].

Alzheimer's disease cognitive decline clinical trial

Neuroprotection and Brain Atrophy Reduction: Blarcamesine vs. Placebo

Blarcamesine significantly reduced whole brain atrophy by 37.6%, total grey matter atrophy by 63.5%, and lateral ventricle enlargement by 25.1% compared to placebo after 48 weeks of treatment [1].

neuroprotection brain atrophy Alzheimer's disease

Safety Profile: Absence of Amyloid-Related Imaging Abnormalities (ARIA) vs. Anti-Amyloid Antibodies

Blarcamesine demonstrated no neuroimaging adverse events (ARIA) in its Phase IIb/III trial [1], contrasting with anti-amyloid antibody therapies like lecanemab, which are associated with ARIA rates of approximately 13% [2].

safety ARIA Alzheimer's disease

Pharmacokinetic Advantage: Oral Bioavailability and CNS Penetration

Blarcamesine is orally bioavailable [1] and has been administered once daily in clinical trials [2]. In contrast, lecanemab requires intravenous infusion every two weeks [3].

pharmacokinetics oral bioavailability CNS penetration

In Vivo Efficacy in Rett Syndrome Model: Blarcamesine vs. Vehicle

In a Rett syndrome mouse model (Mecp2 HET), chronic oral administration of blarcamesine at 10 mg/kg and 30 mg/kg daily for 6.5 weeks improved motor deficits compared to vehicle-treated controls [1].

Rett syndrome motor deficits preclinical model

Optimal Application Scenarios for Blarcamesine Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research and Drug Development

Blarcamesine is ideally suited for studies investigating disease modification in Alzheimer's disease, given its demonstrated ability to slow cognitive decline by 34.6% to 84.7% relative to placebo [8] [2], reduce brain atrophy by up to 63.5% [3], and its favorable safety profile without ARIA risk [4]. Its oral bioavailability facilitates long-term dosing in preclinical and clinical settings [5].

Neurodevelopmental Disorder Models

Blarcamesine's efficacy in the Mecp2 HET mouse model of Rett syndrome [8] makes it a valuable tool for investigating sigma-1 receptor agonism in neurodevelopmental disorders. The compound's oral bioavailability and CNS penetration support its use in chronic in vivo studies.

Comparative Efficacy Studies Against Standard of Care

Blarcamesine's demonstrated 45% superior long-term cognitive preservation compared to donepezil at 192 weeks [8] positions it as a key comparator in studies aiming to evaluate new therapeutic strategies against current standard-of-care treatments for Alzheimer's disease.

Sigma-1 Receptor Pharmacology and Mechanism of Action Studies

With a sigma-1 receptor binding affinity of Ki = 6.30 nM [8], blarcamesine serves as a potent and selective tool compound for elucidating sigma-1 receptor-mediated pathways in cellular and in vivo models, particularly those involving neuroprotection, autophagy, and protein homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blarcamesine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.